molecular formula C9H12N2 B1598162 3,5-Dimethylbenzenecarboximidamide CAS No. 26130-48-3

3,5-Dimethylbenzenecarboximidamide

Cat. No. B1598162
CAS RN: 26130-48-3
M. Wt: 148.2 g/mol
InChI Key: LUYDWZDLNAWGHQ-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzenecarboximidamide (CAS# 26130-48-3) is a research chemical with the molecular formula C9H12N2 . It has a molecular weight of 148.20 and its IUPAC name is also 3,5-dimethylbenzenecarboximidamide .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethylbenzenecarboximidamide can be represented by the canonical SMILES: CC1=CC(=CC(=C1)C(=N)N)C . The InChI representation is InChI=1S/C9H12N2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3,(H3,10,11) .


Physical And Chemical Properties Analysis

3,5-Dimethylbenzenecarboximidamide has a LogP value of 2.38750, indicating its lipophilicity . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources .

Future Directions

While specific future directions for 3,5-Dimethylbenzenecarboximidamide are not mentioned in the available resources, research into similar compounds continues to advance with the application of new technologies .

properties

IUPAC Name

3,5-dimethylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYDWZDLNAWGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391752
Record name 3,5-dimethylbenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylbenzenecarboximidamide

CAS RN

26130-48-3
Record name 3,5-dimethylbenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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